molecular formula C21H26N6S2 B7458046 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea

1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea

Cat. No. B7458046
M. Wt: 426.6 g/mol
InChI Key: PSQPCOZVHUJWFY-UHFFFAOYSA-N
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Description

1-Propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer cell growth and proliferation. It also regulates glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis. Additionally, it has been shown to protect neuronal cells from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animal models. In addition, it has been shown to protect neuronal cells from oxidative stress and inflammation in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea in lab experiments include its synthetic availability, high purity, and potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and lack of extensive in vivo studies.

Future Directions

For 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea include further studies on its mechanism of action, toxicity, and pharmacokinetics. It also has potential applications in the treatment of other diseases such as inflammation, cardiovascular diseases, and metabolic disorders. In addition, its derivatives and analogs could be synthesized and studied for their potential therapeutic applications.

Synthesis Methods

The synthesis of 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea involves the reaction of 4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenylamine with propyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-Propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has potential applications in the treatment of diabetes by regulating glucose metabolism and improving insulin sensitivity. In addition, it has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6S2/c1-3-11-22-20(28)24-15-7-5-14(6-8-15)19-26-17-10-9-16(13-18(17)27-19)25-21(29)23-12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,26,27)(H2,22,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPCOZVHUJWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=S)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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